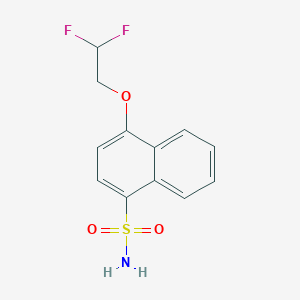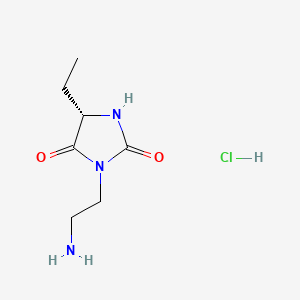
4-Cyanopyridine-3-sulfonylfluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-cyanopyridine-3-sulfonyl fluoride is a chemical compound with the molecular formula C6H3FN2O2S. It is a derivative of pyridine, featuring a cyano group at the 4-position and a sulfonyl fluoride group at the 3-position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic substitution reaction where a suitable pyridine precursor is reacted with a sulfonyl fluoride reagent under controlled conditions . The reaction conditions often include the use of a base to facilitate the substitution process.
Industrial Production Methods
Industrial production of 4-cyanopyridine-3-sulfonyl fluoride may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
4-cyanopyridine-3-sulfonyl fluoride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl fluoride group can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents are required.
Common Reagents and Conditions
Common reagents used in reactions with 4-cyanopyridine-3-sulfonyl fluoride include bases (e.g., potassium fluoride) for nucleophilic substitution and oxidizing or reducing agents for redox reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives .
Applications De Recherche Scientifique
4-cyanopyridine-3-sulfonyl fluoride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 4-cyanopyridine-3-sulfonyl fluoride involves its interaction with specific molecular targets. The sulfonyl fluoride group can act as an electrophile, reacting with nucleophilic sites on target molecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecule .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Difluoropyridine: Similar in structure but with fluorine atoms instead of the sulfonyl fluoride group.
4-Chloro-3-fluoropyridine: Contains a chlorine atom at the 4-position and a fluorine atom at the 3-position.
Uniqueness
4-cyanopyridine-3-sulfonyl fluoride is unique due to the presence of both a cyano group and a sulfonyl fluoride group on the pyridine ring. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Propriétés
Formule moléculaire |
C6H3FN2O2S |
|---|---|
Poids moléculaire |
186.17 g/mol |
Nom IUPAC |
4-cyanopyridine-3-sulfonyl fluoride |
InChI |
InChI=1S/C6H3FN2O2S/c7-12(10,11)6-4-9-2-1-5(6)3-8/h1-2,4H |
Clé InChI |
WHIOHIGJFONLGS-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=CC(=C1C#N)S(=O)(=O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride](/img/structure/B13507150.png)

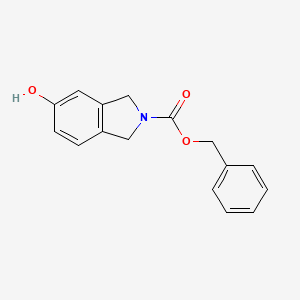
![4-({1-[(Benzyloxy)carbonyl]piperidin-4-yl}oxy)benzoic acid](/img/structure/B13507186.png)
![7-(1H-pyrazol-1-yl)-N4-[(pyridin-3-yl)methyl]quinoline-2,4-diamine](/img/structure/B13507188.png)
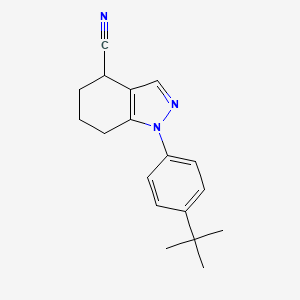
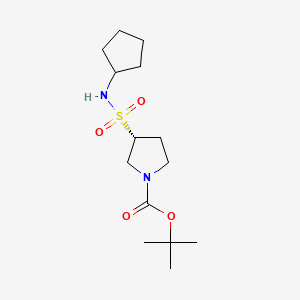
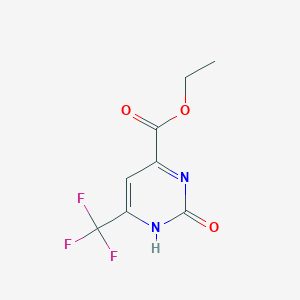
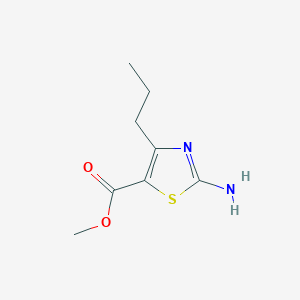
![O-[2-(2-fluoroethoxy)ethyl]hydroxylamine hydrochloride](/img/structure/B13507215.png)
![Ethyl 3-[2-(2-aminoethoxy)ethoxy]propanoate](/img/structure/B13507223.png)
